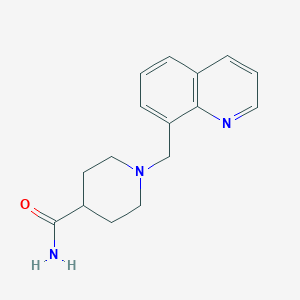![molecular formula C21H31N3O B7457560 N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide, also known as DMHP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMHP is a member of the indole-based synthetic cannabinoid family and is structurally similar to compounds found in the cannabis plant.
作用機序
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide acts as a potent agonist at the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. It has been shown to produce similar effects to those of THC, the main psychoactive component of cannabis. This compound binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the pleasurable effects of cannabis.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include increased locomotor activity, decreased body temperature, and altered levels of neurotransmitters such as dopamine and serotonin. This compound has also been shown to produce analgesic effects in animal models, suggesting potential therapeutic uses for this compound.
実験室実験の利点と制限
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for consistent and reproducible results. This compound also has a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior. However, this compound also has several limitations. It is a relatively new compound, and its long-term effects on the brain and behavior are not well understood. Additionally, this compound may have different effects in humans compared to animals, making it difficult to extrapolate results to humans.
将来の方向性
There are several future directions for research on N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide. One area of interest is the potential therapeutic uses for this compound. This compound has been shown to produce analgesic effects in animal models, suggesting it may be useful for treating pain. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions such as arthritis. Another area of interest is the long-term effects of this compound on the brain and behavior. More research is needed to understand the potential risks and benefits of using synthetic cannabinoids such as this compound. Overall, this compound has the potential to be a useful tool for studying the effects of synthetic cannabinoids on the brain and behavior, as well as a potential therapeutic agent for treating pain and inflammation.
合成法
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide can be synthesized using a multistep process that involves the reaction of 1-(dimethylamino)cycloheptene with indole-3-carboxaldehyde followed by reduction and acylation. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
科学的研究の応用
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide has been used in various scientific research studies due to its structural similarity to compounds found in the cannabis plant. It has been shown to have high affinity for the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of synthetic cannabinoids on the brain and behavior, as well as to investigate potential therapeutic uses for these compounds.
特性
IUPAC Name |
N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-24(2)21(13-7-3-4-8-14-21)16-23-20(25)12-11-17-15-22-19-10-6-5-9-18(17)19/h5-6,9-10,15,22H,3-4,7-8,11-14,16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMVKDDERDFVLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCCC1)CNC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
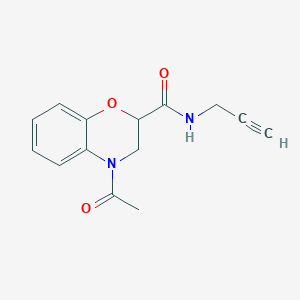

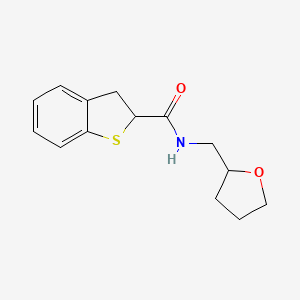
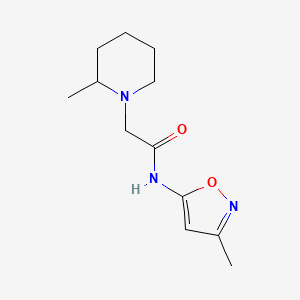
![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)
![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
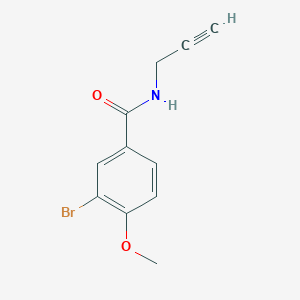
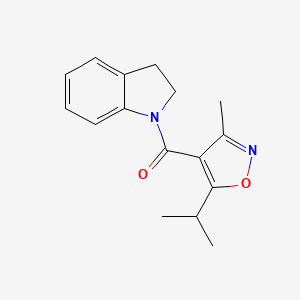
![1-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B7457568.png)
